![molecular formula C29H38O8 B8070119 Setosusin](/img/structure/B8070119.png)
Setosusin
Overview
Description
Setosusin is a natural product found in Aspergillus duricaulis with data available.
Scientific Research Applications
Biosynthesis and Structural Analysis : A study by Wei et al. (2021) explored the molecular and computational bases for spirofuranone formation in setosusin biosynthesis. They identified the biosynthetic gene cluster in the fungus Aspergillus duricaulis and elucidated the pathway for this compound, highlighting the role of the cytochrome P450 enzyme in spirofuranone synthesis.
Isolation and Tremorgenic Properties : Fujimoto et al. (1996) isolated this compound, along with other compounds, from the Ascomycete Corynascus setosus. Their work, published in the Chemical & Pharmaceutical Bulletin, determined the structure of this compound and identified its tremorgenic principles, which could have implications for understanding its biological activity.
Potential for Drug Development : The discovery and structural analysis of this compound contribute to the broader field of drug discovery. Drews (2000), in a paper published in Science, discussed how molecular biology and genomic sciences are impacting drug discovery, emphasizing the importance of understanding complex natural compounds like this compound for the development of new medicines.
Biological Activity in Fungi : Yan and Matsuda (2022) conducted a study on Brevione E, a fungal hexacyclic meroditerpenoid, and identified its biosynthetic pathway which is closely related to this compound biosynthesis. Published in Angewandte Chemie, this research provides insights into the structural diversity and biological activities of compounds related to this compound.
Computational Approaches in Research : The application of computational and bioinformatics tools in research, as utilized in the studies of this compound, is a significant aspect of modern scientific investigations. Stein (2008) in Nature Reviews Genetics highlighted the role of cyberinfrastructure in biology, which is relevant to the computational analysis of complex molecules like this compound.
properties
InChI |
InChI=1S/C29H38O8/c1-15-9-10-20-26(7,29(15)14-28(24(33)37-29)23(32)16(2)17(3)35-28)12-11-19-25(5,6)36-22(31)13-21(27(19,20)8)34-18(4)30/h9,19-21H,10-14H2,1-8H3/t19-,20-,21-,26+,27-,28+,29-/m0/s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYCZGIAVNNJNU-QUDATIDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C13CC4(C(=O)C(=C(O4)C)C)C(=O)O3)(CCC5C2(C(CC(=O)OC5(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]2[C@]([C@]13C[C@@]4(C(=O)C(=C(O4)C)C)C(=O)O3)(CC[C@@H]5[C@@]2([C@H](CC(=O)OC5(C)C)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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